

# Structural Confirmation of Zanamivir Azide Triacetate Methyl Ester

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## Compound of Interest

Compound Name: *Zanamivir Azide Triacetate Methyl Ester*  
Cat. No.: *B8564118*

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Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

## Introduction: The "Azide Checkpoint" in Zanamivir Synthesis

In the industrial and laboratory synthesis of Zanamivir (Relenza), the intermediate **Zanamivir Azide Triacetate Methyl Ester** (CAS: 130525-58-5) represents a critical "Go/No-Go" checkpoint.[1][2] This molecule—chemically defined as Methyl 5-acetamido-4-azido-2,3,4,5-tetra-deoxy-D-glycero-D-galacto-non-2-enopyranosidonate triacetate—serves as the stable precursor to the final drug substance.[1][2]

Unlike the final Zanamivir molecule, which is highly polar and zwitterionic (making it difficult to purify and analyze by standard organic methods), this azide intermediate is lipophilic and soluble in common organic solvents.[1][3] This allows for rigorous structural confirmation and purification before the sensitive reduction and guanidylation steps.[3]

This guide objectively compares the analytical performance of structural confirmation methods for this specific intermediate, providing a self-validating workflow for researchers.

## Comparative Analysis: Analytical Performance

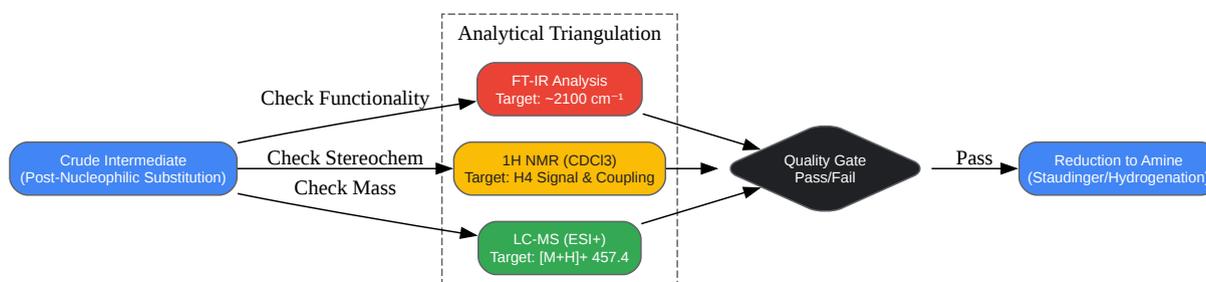
To confirm the structure of **Zanamivir Azide Triacetate Methyl Ester**, researchers must validate three core attributes: Regiochemistry (Azide at C4), Stereochemistry (Configuration at C4), and Chemical Integrity (Protection groups).<sup>[1][3]</sup>

## Method Performance Matrix

Analytical Method	Target Attribute	Performance vs. Alternatives	Limitations
FT-IR Spectroscopy	Azide Functionality (-N <sub>3</sub> )	Superior. The azide stretch (~2100 cm <sup>-1</sup> ) is the most distinct signal in the spectrum, offering a binary "Yes/No" confirmation that NMR cannot provide directly.[1][2]	Cannot confirm stereochemistry or purity.
1H NMR (500 MHz)	Stereochemistry (C4)	Gold Standard. Coupling constants ( and ) definitively prove the configuration of the azide group relative to the ring.[1][3]	Azide group itself is "silent" (no protons). [1][3]
HPLC-MS (ESI+)	Molecular Identity	High. Confirms molecular weight (456.41 Da) and detects deacetylated impurities better than NMR.[1][2][3]	Ionization can be suppressed by residual solvents; does not distinguish stereoisomers easily. [1]
X-Ray Crystallography	Absolute Configuration	Ultimate. Provides 3D atomic resolution.[1][3]	Requires high-quality single crystals (mp 90-94°C), which is time-consuming compared to solution-phase methods.[1][2]

## Structural Analysis Strategy

The following Graphviz diagram outlines the logical workflow for validating this intermediate. It emphasizes the "Triangulation" strategy: using IR for functionality, NMR for geometry, and MS for mass.[1][3]



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Figure 1: Analytical Triangulation Workflow. A multi-modal approach ensures the azide is present (IR), correctly oriented (NMR), and the molecule is intact (MS).[1]

## Detailed Experimental Protocols

### Protocol A: FT-IR "Fingerprint" Validation

Objective: Confirm the presence of the azido group, which is silent in NMR.[1] Rationale: The azido group has a high molar extinction coefficient and appears in a "silent region" of the IR spectrum (1800–2700 cm<sup>-1</sup>), making it an unambiguous marker.[1][3][4]

- Sample Prep: Dissolve 2 mg of sample in CHCl<sub>3</sub> or prepare a KBr pellet.
- Acquisition: Scan range 4000–600 cm<sup>-1</sup>, 16 scans, 4 cm<sup>-1</sup> resolution.
- Critical Signal: Look for a strong, sharp band at 2090–2110 cm<sup>-1</sup>. [1][3]
  - Comparison: The starting material (oxazoline or alcohol) will lack this peak. [1][3] The final Zanamivir product (guanidine) will also lack this peak. [1][3]

- Pass Criteria: Transmission < 50% for the azide band relative to baseline.[3]

## Protocol B: <sup>1</sup>H NMR Stereochemical Confirmation

Objective: Confirm the C4 stereochemistry and the integrity of the 2,3-double bond. Rationale: The coupling constant between H3 and H4 is diagnostic for the conformation of the dihydropyran ring.[3]

- Solvent: CDCl<sub>3</sub> (Chloroform-d) or CD<sub>3</sub>OD (Methanol-d4).[1][2]
- Instrument: 400 MHz or higher.[3][5]

Expected Data Table (CDCl<sub>3</sub>):

Position	Proton Type	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling (Hz)	Interpretation
H-3	Olefinic	5.90 – 5.95	Doublet (d)	J ~ 2.5 Hz	Diagnostic for 2,3-unsaturation. [1][2]
H-4	Methine (Azide)	4.15 – 4.40	dd or m	J ~ 2-3, 9 Hz	Critical: Confirming equatorial/axial orientation. [1][2]
H-5	Methine (Amide)	4.00 – 4.20	Multiplet	-	Adjacent to NHAc.[1][2]
-NHAc	Amide NH	5.50 – 6.50	Doublet	J ~ 8-9 Hz	Exchangeable (disappears in CD <sub>3</sub> OD).[1][2]
-OCH <sub>3</sub>	Methyl Ester	3.80	Singlet	-	Confirmation of C1 protection.[1][2]
-OAc	Acetates (x3)	2.05, 2.08, 2.10	Singlets	-	Glycerol side chain protection.[1][2]
-NHAc	Acetamide CH <sub>3</sub>	1.95	Singlet	-	C5 N-acetyl group.[1][2]

Self-Validating Check: The signal for H-3 (olefinic) must be a doublet.[1][2] If it appears as a complex multiplet, it suggests the presence of saturated impurities or ring-opening byproducts.  
[1][2]

## Protocol C: HPLC-MS Purity Profiling

Objective: Quantify purity and confirm molecular weight. Rationale: UV detection at 210-254 nm is non-specific; MS provides specificity.[1][2][3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5  $\mu$ m).[1][2][3]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.[1][3]
  - B: Acetonitrile + 0.1% Formic Acid.[1][3]
  - Gradient: 10% B to 90% B over 20 mins.[1]
- MS Settings: ESI Positive Mode.
- Target Ions:
  - $[M+H]^+$ : 457.4 m/z[1][3]
  - $[M+Na]^+$ : 479.4 m/z[1][3]
  - $[M+NH_4]^+$ : 474.4 m/z[1][3]

## References

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